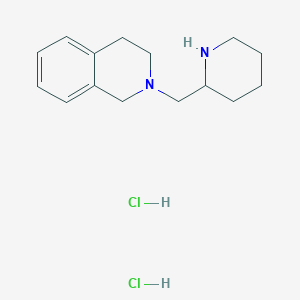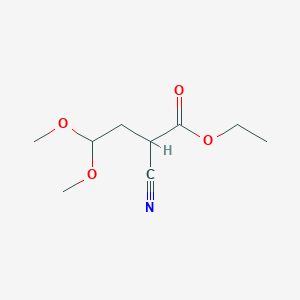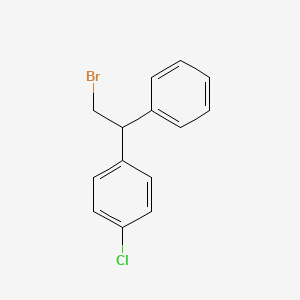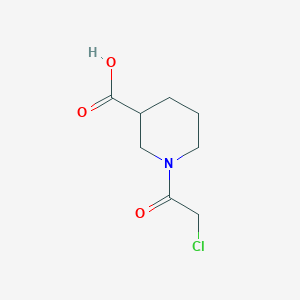
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Vue d'ensemble
Description
The compound “2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride” is a salt of a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The tetrahydroisoquinoline moiety is also a common structure in bioactive molecules .
Chemical Reactions Analysis
Piperidine and tetrahydroisoquinoline rings are both involved in various chemical reactions. Piperidines can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .Applications De Recherche Scientifique
Conformational Analysis and Crystal Structure
The study of molecular conformation and crystal structure of related compounds is crucial for understanding their interactions and activities. For instance, the conformational analysis of a related compound, "Methyl trans-(±)-1-oxo-2-phenethyl-3-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate", reveals significant insights into the molecular structure and interactions (Akkurt et al., 2009).
Pharmacological Evaluation and Synthesis
A substantial area of research involves the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives. Studies have explored these compounds' effects, including their bradycardic activities and potential as specific bradycardic agents. For example, the synthesis and pharmacological evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results in terms of their bradycardic activity, indicating their potential use in medical applications (Kakefuda et al., 2003). Additionally, a series of piperidinoalkanoyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and shown to exhibit potent and long-lasting bradycardic activity (Kubota et al., 2004).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles. These compounds have shown promising activities against various pathogenic strains of bacteria and fungi, highlighting their potential in addressing microbial resistance (Zaki et al., 2019).
Antihypertensive and Anticonvulsant Effects
Further research has been conducted on the antihypertensive and anticonvulsant effects of tetrahydroisoquinoline derivatives. For instance, 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antihypertensive effects, demonstrating potential as novel antihypertensive agents (Watanuki et al., 2011). Similarly, novel anticonvulsant agents containing a tetrahydroisoquinoline skeleton have been developed, showing high activity against audiogenic seizures in animal models (Gitto et al., 2006).
Potential in Cancer Research
The compound and its derivatives have also been explored for their potential in cancer research. For example, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as anticancer agents, displaying a range of biological properties such as antitumor and antimicrobial activities (Redda et al., 2010).
Biochemical Studies
In biochemical studies, tetrahydroisoquinoline derivatives have been identified in human brains, contributing to the understanding of neurodegenerative diseases. The presence of these compounds in parkinsonian and normal human brains suggests their potential role in neurodegenerative processes (Niwa et al., 1987).
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .
Analyse Biochimique
Biochemical Properties
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby affecting the enzyme’s activity and the overall metabolic pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of protein kinase C (PKC), a key player in cell signaling . By altering PKC activity, the compound can impact various cellular processes, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with cytochrome P450 enzymes involves a complex mechanism where it may undergo ring contraction mediated by the active species of these enzymes . This interaction highlights the compound’s potential in influencing metabolic pathways and drug metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities . These temporal changes are crucial for understanding the compound’s overall impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, studies have shown that piperidine derivatives can have potent cytotoxic activity against cancer cell lines . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve ring contraction and other chemical transformations that influence its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, thereby influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall function in cellular processes.
Propriétés
IUPAC Name |
2-(piperidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14-11-17(10-8-13(14)5-1)12-15-7-3-4-9-16-15;;/h1-2,5-6,15-16H,3-4,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBMLZTGHDWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)